Cas no 1301739-25-2 (2-Fluoro-4,6-diiodoaniline)
2-Fluoro-4,6-diiodoaniline Chemical and Physical Properties
Names and Identifiers
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- 2,4-diiodo-6-fluoroaniline
- 2-Fluoro-4,6-diiodoaniline
- BCC73925
- DB-323487
- 1301739-25-2
- 2-fluoro-4,6-diiodo-aniline
- Benzenamine, 2-fluoro-4,6-diiodo-
- MFCD14708138
- AKOS024260303
- DTXSID30700647
- CS-0157702
- C6H4FI2N
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- MDL: MFCD14708138
- Inchi: 1S/C6H4FI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
- InChI Key: FIOIEYFUKOZCHS-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C=1N)F)I
Computed Properties
- Exact Mass: 362.84172g/mol
- Monoisotopic Mass: 362.84172g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 26Ų
2-Fluoro-4,6-diiodoaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F105860-50mg |
2-Fluoro-4,6-diiodoaniline |
1301739-25-2 | 50mg |
$ 350.00 | 2022-06-02 | ||
| TRC | F105860-100mg |
2-Fluoro-4,6-diiodoaniline |
1301739-25-2 | 100mg |
$ 575.00 | 2022-06-02 | ||
| Apollo Scientific | PC210036-500mg |
2-Fluoro-4,6-diiodoaniline |
1301739-25-2 | 500mg |
£455.00 | 2025-02-21 | ||
| Apollo Scientific | PC210036-1g |
2-Fluoro-4,6-diiodoaniline |
1301739-25-2 | 1g |
£733.00 | 2025-02-21 | ||
| abcr | AB256115-250 mg |
2,4-Diiodo-6-fluoroaniline; . |
1301739-25-2 | 250mg |
€198.10 | 2023-06-22 | ||
| abcr | AB256115-1 g |
2,4-Diiodo-6-fluoroaniline; . |
1301739-25-2 | 1g |
€295.70 | 2023-06-22 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH240-1g |
2-Fluoro-4,6-diiodoaniline |
1301739-25-2 | 95+% | 1g |
811.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH240-200mg |
2-Fluoro-4,6-diiodoaniline |
1301739-25-2 | 95+% | 200mg |
231.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XH240-50mg |
2-Fluoro-4,6-diiodoaniline |
1301739-25-2 | 95+% | 50mg |
111.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | D963294-1g |
Benzenamine, 2-fluoro-4,6-diiodo- |
1301739-25-2 | 95+% | 1g |
$195 | 2023-09-02 |
2-Fluoro-4,6-diiodoaniline Suppliers
2-Fluoro-4,6-diiodoaniline Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-Fluoro-4,6-diiodoaniline
Introduction to 2-Fluoro-4,6-diiodoaniline (CAS No. 1301739-25-2)
2-Fluoro-4,6-diiodoaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1301739-25-2, is a fluorinated aromatic amine derivative that has garnered significant attention in the field of medicinal chemistry and materials science. This compound, characterized by its fluoro and diiodo substituents on a benzene ring, exhibits unique electronic and steric properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 2-fluoro-4,6-diiodoaniline consists of a benzene core substituted with a fluorine atom at the 2-position and two iodine atoms at the 4- and 6-positions. This specific arrangement imparts distinct reactivity and binding capabilities, making it a versatile building block for pharmaceutical applications. The presence of the fluorine atom introduces electron-withdrawing effects, while the iodine atoms enhance electrophilic substitution reactions, facilitating further functionalization.
In recent years, 2-fluoro-4,6-diiodoaniline has been explored in the development of novel therapeutic agents due to its ability to modulate biological pathways. For instance, fluorinated aromatic compounds are known to improve metabolic stability and binding affinity in drug candidates. The diiodo substitution pattern further enhances its utility as a precursor for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures.
One of the most compelling aspects of 2-fluoro-4,6-diiodoaniline is its role in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By serving as a key intermediate in the preparation of kinase inhibitors, 2-fluoro-4,6-diiodoaniline contributes to the development of targeted therapies that can selectively inhibit aberrant signaling networks. Recent studies have demonstrated its incorporation into small-molecule inhibitors that exhibit potent activity against tyrosine kinases, offering promising avenues for further drug discovery.
The compound's reactivity also extends to its application in materials science. Fluorinated aromatic compounds are widely used in organic electronics due to their tunable electronic properties and high charge carrier mobility. 2-Fluoro-4,6-diiodoaniline can be utilized in the synthesis of conjugated polymers and small-molecule emitters for light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The introduction of iodine atoms allows for facile polymerization and cross-linking, enhancing material stability and performance.
Moreover, 2-fluoro-4,6-diiodoaniline has been investigated in the context of medicinal chemistry beyond kinase inhibition. Its structural features make it a suitable candidate for developing antimicrobial agents. The fluoro group is known to enhance bacterial resistance against degradation by enzymatic processes, while the iodine atoms can serve as anchors for further derivatization into compounds with antibacterial or antifungal properties. Preliminary studies have shown that derivatives of 2-fluoro-4,6-diiodoaniline exhibit promising activity against multidrug-resistant pathogens.
The synthesis of 2-fluoro-4,6-diiodoaniline typically involves fluorination and iodination steps starting from aniline derivatives. Advanced synthetic methodologies have been developed to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as halogen exchange reactions and metal-catalyzed cross-coupling have been optimized to streamline the process. These advancements ensure that researchers can access this valuable intermediate efficiently for their synthetic endeavors.
In conclusion,2-fluoro-4,6-diiodoaniline (CAS No. 1301739-25-2) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced materials engineering. As research continues to uncover new synthetic strategies and biological functions,2-fluoro-4,6-diiodoaniline is poised to remain a cornerstone in innovative chemical research.
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